Glucose phenylosazone
Description
Genesis of Osazone Discovery and its Intellectual Impact on Carbohydrate Structure Elucidation
The late 19th century was a period of profound advancement in the understanding of natural products. Among the most challenging of these were the sugars, which often existed as non-crystalline syrups, making their purification and characterization exceptionally difficult. libretexts.org The development of a method to convert these syrups into well-defined crystalline compounds was a major breakthrough.
Emil Fischer's Seminal Contributions to Carbohydrate Chemistry and the Phenylhydrazine (B124118) Reaction
The German chemist Emil Fischer, a towering figure in the history of organic chemistry, was instrumental in unraveling the complexities of carbohydrate chemistry. stackexchange.com In 1875, Fischer synthesized phenylhydrazine. yale.edu This seemingly modest discovery would later prove to be the key that unlocked the secrets of sugar stereochemistry. yale.edu Fischer discovered that phenylhydrazine reacts with aldoses and ketoses, which possess a free carbonyl group, to form crystalline derivatives he named "osazones". wikipedia.org
The reaction involves heating a reducing sugar with an excess of phenylhydrazine, typically in the presence of a weak acid like acetic acid. ontosight.ai The reaction with glucose, for instance, consumes three equivalents of phenylhydrazine to yield glucose phenylosazone, along with aniline (B41778) and ammonia (B1221849) as byproducts. mgcub.ac.invedantu.com This reaction was a significant breakthrough as it provided a method to obtain solid, crystalline compounds from the often-syrupy sugars, facilitating their isolation and characterization. libretexts.org Fischer's work on sugars, for which he was awarded the Nobel Prize in Chemistry in 1902, was heavily reliant on the insights gained from the phenylhydrazine reaction. stackexchange.com
The Methodological Significance of Osazone Formation in Early Carbohydrate Differentiation Studies
The formation of osazones became a powerful analytical tool in the hands of Fischer and his contemporaries. A crucial aspect of this reaction is that it involves the first two carbon atoms of the sugar chain—the carbonyl carbon and the adjacent carbon bearing a hydroxyl group. yale.edu This meant that sugars differing in their stereochemistry only at these two positions would yield the identical osazone.
A prime example of this is the formation of the same osazone from D-glucose, D-mannose, and D-fructose. wikipedia.org D-glucose and D-mannose are C-2 epimers, meaning they differ only in the configuration around the second carbon atom. D-fructose, a ketose, has the same configuration at C-3, C-4, and C-5 as D-glucose and D-mannose. libretexts.org Since the stereocenters at C-1 and C-2 are lost during osazone formation, all three sugars converge to the same product, this compound. libretexts.orgvaia.com This observation was pivotal in establishing the stereochemical relationships between these fundamental monosaccharides. vaia.com The characteristic crystalline shapes and melting points of different osazones also served as a means of identifying and differentiating various sugars. wikipedia.org
Evolution of Mechanistic Understanding and Reactivity Concepts for Osazones
While Fischer's discovery was monumental, the precise mechanism of osazone formation remained a subject of investigation for many years. Fischer himself proposed an initial mechanism, but it was later refined by subsequent research.
The reaction begins with the straightforward formation of a phenylhydrazone at the carbonyl group of the sugar. yale.edu The subsequent steps, involving the reaction at the C-2 hydroxyl group, were less clear. Fischer's proposed mechanism did not fully account for the redox processes involved. yale.edu
Later, the work of Weygand provided a more detailed and widely accepted mechanistic framework. Weygand proposed two possible pathways, often referred to as Weygand Mechanism A and Weygand Mechanism B. yale.edu
Weygand Mechanism A involves the oxidation of the C-2 hydroxyl group of the initially formed phenylhydrazone by a second molecule of phenylhydrazine, which is itself reduced to aniline and ammonia. The resulting keto-imine then reacts with a third molecule of phenylhydrazine to form the osazone. yale.edu
Weygand Mechanism B suggests a different sequence, involving the formation of a bis-hydrazone intermediate through an Amadori rearrangement, which then eliminates a molecule of aniline to form the osazone. yale.edu Isotopic labeling studies have provided evidence supporting the operation of these mechanisms, with the exact pathway potentially depending on the specific sugar and reaction conditions. yale.edu
The stability of the resulting osazone is attributed to the formation of a stable six-membered chelate ring involving hydrogen bonding between the N-H of one hydrazone residue and the nitrogen of the other. stackexchange.com This chelation is thought to prevent further reaction along the sugar chain. stackexchange.com
The following tables summarize key data related to this compound.
| Property | Value |
| Molecular Formula | C₁₈H₂₂N₄O₄ |
| Molecular Weight | 358.39 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | Varies depending on synthesis conditions |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol (B145695) and chloroform. ontosight.ai |
Data sourced from various chemical databases and research articles.
| Spectroscopic Data | Key Features |
| Infrared (IR) Spectroscopy | Shows characteristic peaks for N-H, C-H, C=N, and C=C bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the proton and carbon environments within the molecule, confirming its structure. |
| X-ray Crystallography | Has been used to determine the precise three-dimensional structure of osazones, confirming the cyclic chelate structure. |
Detailed spectroscopic and crystallographic data can be found in specialized chemical literature.
Recent research has also explored the reactivity of this compound. For instance, it can be used as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles, which are of interest in medicinal chemistry. researchgate.netresearchgate.net The oxidative cyclization of this compound is one such reaction that has been investigated. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
5934-57-6 |
|---|---|
Molecular Formula |
C18H22N4O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(5E,6E)-5,6-bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C18H22N4O4/c23-12-16(24)18(26)17(25)15(22-21-14-9-5-2-6-10-14)11-19-20-13-7-3-1-4-8-13/h1-11,16-18,20-21,23-26H,12H2/b19-11+,22-15+ |
InChI Key |
BZVNQJMWJJOFFB-QMMISXSQSA-N |
SMILES |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/C(C(C(CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)O)O |
Other CAS No. |
3879-35-4 534-97-4 |
Synonyms |
glucose phenylosazone glucosephenylosazone |
Origin of Product |
United States |
Detailed Mechanistic and Stereochemical Investigations of Glucose Phenylosazone Formation
Initial Adduct Formation Between Carbohydrates and Phenylhydrazine (B124118)
The reaction commences with the nucleophilic addition of phenylhydrazine to the carbonyl group of a reducing sugar, such as glucose. wikipedia.org This initial step is a standard condensation reaction between an aldehyde or ketone and a hydrazine (B178648) derivative. wikipedia.orgnumberanalytics.com In an acidic medium, which is typically employed for this reaction, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. numberanalytics.comaklectures.com The nitrogen atom of phenylhydrazine then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. nih.gov Subsequent elimination of a water molecule results in the formation of a phenylhydrazone. numberanalytics.comstackexchange.com This initial adduct, a glucose phenylhydrazone, is the first stable product in the reaction sequence. stackexchange.com
The formation of this phenylhydrazone is a crucial prerequisite for the subsequent steps leading to the osazone. mgcub.ac.in It is a well-established reaction for both aldoses and ketoses. numberanalytics.com
Rearrangement Pathways Leading to Iminosugar Intermediates
The conversion of the initially formed phenylhydrazone to the final osazone involves a key oxidation step at the C-2 position of the sugar. yale.edu Several mechanistic pathways have been proposed to explain this transformation, which ultimately leads to the formation of an iminosugar intermediate.
Emil Fischer, who pioneered the use of phenylhydrazine for sugar identification, proposed an early mechanism for osazone formation. wikipedia.orgwebsite-files.com His proposal suggested that after the formation of the initial phenylhydrazone, the second and third equivalents of phenylhydrazine were responsible for the oxidation of the adjacent secondary alcohol group at C-2 to a carbonyl group. yale.edu This would then be followed by the condensation of another molecule of phenylhydrazine to form the bis-phenylhydrazone, or osazone. yale.edu
However, a significant limitation of the Fischer mechanism was its inability to explain how phenylhydrazine, a reducing agent, could act as an oxidizing agent in this context. jncollegeonline.co.in Furthermore, it lacked detailed evidence for the proposed transformation. yale.edu Isotopic labeling studies later provided definitive evidence against this mechanism. yale.eduwebsite-files.com
To address the shortcomings of the Fischer mechanism, Weygand proposed two alternative pathways, designated as Mechanism A and Mechanism B, based on hydrogen isotope studies. yale.eduwebsite-files.com
Weygand Mechanism A: This pathway suggests that the initially formed phenylhydrazone undergoes an internal redox reaction. yale.eduwebsite-files.com The N-N bond of the hydrazone breaks, leading to the formation of aniline (B41778) and the oxidation of the C-2 alcohol to an α-iminoketone (or α-iminoaldehyde). yale.edu This reactive intermediate then condenses with another molecule of phenylhydrazine to yield the osazone and ammonia (B1221849). yale.edu
Weygand Mechanism B: In this alternative, a second molecule of phenylhydrazine is incorporated into the initial hydrazone prior to the oxidation step. yale.eduwebsite-files.com This occurs through enolization and tautomerization to form a phenylhydrazone intermediate. yale.edu Subsequent oxidative loss of aniline from this intermediate generates an α-iminohydrazone, which then reacts with another equivalent of phenylhydrazine to produce the final osazone and ammonia. yale.edu A key feature of this pathway is the involvement of an Amadori rearrangement-like process. sciepub.com
Experimental validations, particularly those involving isotopic labeling, were crucial in distinguishing between these proposed mechanisms. yale.eduwebsite-files.com
The definitive experiments to elucidate the mechanism of osazone formation were conducted by Shemyakin and his colleagues. yale.eduwebsite-files.com They utilized ¹⁵N-labeled p-nitrophenylhydrazine to trace the fate of the nitrogen atoms throughout the reaction. yale.edu
When the β-nitrogen of the initial p-nitrophenylhydrazone was labeled, the ¹⁵N label was found in the ammonia produced during the reaction, and not in the final osazone or the aniline byproduct. yale.edu This experimental result conclusively ruled out the Fischer mechanism, which predicted the label would remain in the osazone. yale.edu
Shemyakin's findings provided strong support for the Weygand mechanisms. yale.eduwebsite-files.com Both of Weygand's proposed pathways predict that the labeled nitrogen would be expelled as ammonia. yale.edu Further experiments with different substrates and labeled hydrazines suggested that both Mechanisms A and B could be operative, with the predominant pathway potentially depending on the specific reaction conditions and the structure of the sugar. yale.eduwebsite-files.com The results indicated that for certain substrates, the amount of labeled ammonia collected was greater than 50% of the initial label, suggesting a preference for Mechanism A. website-files.com
| Mechanism | Predicted Location of ¹⁵N Label (from initial hydrazone) | Experimental Observation | Conclusion |
| Fischer | In the osazone | In ammonia | Eliminated |
| Weygand A | All in ammonia | Consistent with findings | Plausible |
| Weygand B | Half in ammonia, half in the osazone | Partially consistent, but data often shows >50% in ammonia | Plausible, but Mechanism A may be more dominant in some cases |
Subsequent Hydrazone Formation and Proposed Cyclization Hypotheses in Osazone Synthesis
Following the formation of the crucial α-iminoketone or a related intermediate via the Weygand pathways, the reaction proceeds with the condensation of a third molecule of phenylhydrazine. yale.eduyoutube.com This step involves the reaction of the newly formed carbonyl group at C-2 with phenylhydrazine to form a second hydrazone linkage, resulting in the characteristic 1,2-bis(phenylhydrazone) structure of the osazone. mgcub.ac.inyale.edu This final condensation reaction is analogous to the initial phenylhydrazone formation. youtube.com
The stability of the resulting osazone is often attributed to the formation of a stable six-membered chelate ring involving intramolecular hydrogen bonding between the N-H of one hydrazone residue and the nitrogen of the other. stackexchange.com This chelation is believed to be a driving force that prevents further reaction at other hydroxyl groups along the sugar chain. stackexchange.com
Stereochemical Implications in Glucose Phenylosazone Formation
A significant stereochemical consequence of osazone formation is the loss of the stereocenter at the C-2 position of the sugar. mgcub.ac.in The conversion of the C-2 hydroxyl group into a hydrazone function eliminates the original chirality at this carbon. yale.edu
This has important implications for the identification of sugars. Epimers, which are diastereomers that differ in configuration at only one stereocenter, will form the same osazone if that difference is at C-2. mgcub.ac.in For instance, D-glucose and its C-2 epimer, D-mannose, both react with phenylhydrazine to yield the identical this compound. yale.edulibretexts.org Similarly, D-fructose, a ketose, also produces the same osazone because the reaction involves both C-1 and C-2, erasing the stereochemical differences at these positions relative to glucose and mannose. mgcub.ac.inyale.edu
This property of osazone formation was historically instrumental for Emil Fischer in establishing the stereochemical relationships between different monosaccharides. libretexts.org By demonstrating that certain sugars gave the same osazone, he could deduce that their stereoconfigurations were identical from C-3 to the end of the carbon chain. mgcub.ac.in
Analysis of Anomeric Specificity and Regioselectivity at C-1 and C-2
The formation of this compound is characterized by its high regioselectivity, specifically involving the first two carbon atoms (C-1 and C-2) of the glucose molecule. yale.edunumberanalytics.com While glucose in solution exists as an equilibrium mixture of cyclic anomers (α and β) and a small fraction of the open-chain aldehyde form, the reaction with phenylhydrazine proceeds through this open-chain structure. bhu.ac.in This diminishes the direct impact of the initial anomeric configuration on the final product, as the aldehyde at C-1 is the initial point of attack.
The mechanism proceeds in several steps:
Phenylhydrazone Formation: The first equivalent of phenylhydrazine reacts with the aldehyde group at C-1 of the open-chain glucose to form a phenylhydrazone. This is a standard condensation reaction between a carbonyl group and a hydrazine derivative. mgcub.ac.in
Oxidation of C-2: The crucial second step involves the oxidation of the hydroxyl group at C-2 to a carbonyl group. Mechanistic proposals, such as the one by Weygand, suggest this occurs via an intramolecular redox rearrangement involving a second molecule of phenylhydrazine, which is reduced to aniline and ammonia. yale.edu This step forms a keto-imine intermediate.
Second Phenylhydrazone Formation: The newly formed carbonyl group at C-2 then reacts with a third equivalent of phenylhydrazine to form the final bis-phenylhydrazone, the osazone. mgcub.ac.in
This sequence of events explains the strict regioselectivity for C-1 and C-2. The reaction stops at this stage because the resulting osazone forms a stable six-membered ring through intramolecular hydrogen bonding, which prevents further reaction at C-3. bhu.ac.in For ketoses like fructose, a similar high regioselectivity is observed. The reaction initiates at the C-2 ketone, but the subsequent oxidation and condensation specifically occur at C-1 rather than C-3. sciepub.comstudysmarter.co.uk Mechanistic studies suggest this is controlled by factors such as the relative acidity of the primary (C-1) versus secondary (C-3) alcohol and the formation of a stable five-membered cyclic intermediate that facilitates a 1,4-hydrogen transfer, directing the reaction to the C-1 position. sciepub.com
Influence of Parental Carbohydrate Stereochemistry on Osazone Configuration and Epimer Relationship (e.g., Glucose, Mannose, Fructose)
A key feature of osazone formation is its effect on the stereochemistry of the parent carbohydrate. The reaction at C-1 and the subsequent oxidation at C-2 result in the destruction of the chiral centers at both positions. yale.edumgcub.ac.in Consequently, monosaccharides that differ only in their stereochemical configuration at C-1 or C-2 will yield the identical osazone.
This is most clearly demonstrated by the relationship between D-glucose, D-mannose, and D-fructose:
D-Glucose and D-Mannose: These two sugars are C-2 epimers, meaning they differ only in the spatial arrangement of the hydroxyl group at the second carbon atom. Since the stereochemistry at C-2 is eliminated during the oxidation step of osazone formation, both D-glucose and D-mannose produce the exact same phenylosazone. yale.edumgcub.ac.in
D-Fructose: This ketohexose has a ketone group at C-2. It reacts with phenylhydrazine first at C-2 and then at C-1. Because the stereochemistry at C-3, C-4, and C-5 is identical to that of D-glucose and D-mannose, and the stereogenic nature of C-1 and C-2 is lost, D-fructose also forms the same osazone. yale.eduaakash.ac.in
This property was historically significant for chemists like Emil Fischer, as it allowed them to establish stereochemical relationships between different sugars. By demonstrating that glucose and mannose gave the same osazone, it was deduced that they must have the same configuration at C-3, C-4, and C-5. mgcub.ac.in
Table 1: Relationship Between Parent Sugar and Osazone Product
| Parent Sugar | Type | Key Structural Feature | Resulting Osazone |
|---|---|---|---|
| D-Glucose | Aldohexose | C-2 Epimer of D-Mannose | Identical Phenylosazone |
| D-Mannose | Aldohexose | C-2 Epimer of D-Glucose | Identical Phenylosazone |
| D-Fructose | Ketohexose | Same C3-C6 configuration as D-Glucose | Identical Phenylosazone |
Kinetic and Thermodynamic Parameters Governing Osazone Reaction Dynamics
The formation of this compound is governed by several kinetic and thermodynamic factors, including reaction concentrations, temperature, catalysts, and the solvent system.
Reaction Order and Rate Dependencies
Concentration of Reactants: The reaction rate is influenced by the concentrations of both the sugar and phenylhydrazine. numberanalytics.com Increasing the concentration of phenylhydrazine can increase the reaction rate. numberanalytics.com
Temperature: Like most chemical reactions, the rate of osazone formation increases with temperature. numberanalytics.com The reaction is commonly performed in a boiling water bath to achieve a reasonable rate. numberanalytics.com However, excessive heat can lead to the degradation of the product. numberanalytics.com
Influence of Catalysts and Solvent Media
The environment in which the reaction is conducted has a significant impact on its dynamics.
Catalysts: The formation of hydrazones from carbonyl compounds is generally subject to acid catalysis. brainly.com For osazone formation, the reaction is typically carried out in a slightly acidic medium, with an optimal pH range between 4 and 6. numberanalytics.comnumberanalytics.com This is often achieved using an acetate (B1210297) buffer, which is prepared by mixing phenylhydrazine hydrochloride with sodium acetate. aakash.ac.in While external acid catalysis is important for the initial condensation steps, some mechanistic proposals suggest that the key oxidation-rearrangement step proceeds via an internal, autocatalyzed mechanism that is independent of the external medium. sciepub.comsapub.org
Solvent Media: The choice of solvent can influence reaction rates by affecting the stability of reactants and transition states. chemrxiv.org Osazone formation is typically performed in an aqueous solution or in dilute acetic acid. numberanalytics.com The driving force for some of the rearrangement steps can be supplied by the thermal energy from a hot solvent. sapub.org For purification, the crude osazone product is often recrystallized from a solvent like ethanol (B145695). ajgreenchem.com
Table 2: Factors Influencing Osazone Reaction Dynamics
| Parameter | Influence on Reaction | Typical Conditions |
|---|---|---|
| Temperature | Increases reaction rate. numberanalytics.com | Heated in boiling water bath (~100°C). numberanalytics.com |
| pH | Optimal rate in slightly acidic conditions. numberanalytics.com | pH 4-6. numberanalytics.com |
| Catalyst | General acid catalysis for condensation steps. brainly.com | Acetate buffer. aakash.ac.in |
| Solvent | Affects reactant/transition state stability. chemrxiv.org | Water or dilute acetic acid. numberanalytics.com |
| Concentration | Rate is dependent on sugar and phenylhydrazine concentration. numberanalytics.com | Excess phenylhydrazine is used. numberanalytics.com |
Advanced Spectroscopic and Diffraction Methodologies for the Structural Elucidation of Glucose Phenylosazone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis of Glucose Phenylosazone
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure of this compound at the atomic level in both solution and the solid state. It provides critical information about the connectivity of atoms, their spatial arrangement, and the dynamic processes the molecule undergoes.
In solution, this compound's structure is predominantly a chelated, acyclic form. High-resolution solution-state NMR studies, often conducted in solvents like dimethyl sulfoxide-d6 (DMSO-d6) which minimize the exchange rate of labile protons, have been pivotal in confirming this structure. researchgate.net
One-dimensional (1D) ¹H NMR spectra of sugar osazones in DMSO typically reveal key signals that are characteristic of the chelate structure. researchgate.net A significantly downfield-shifted N-H proton resonance, usually found around δ 12.2 ppm, is indicative of a strong intramolecular hydrogen bond, a hallmark of the chelated ring. researchgate.net Another N-H proton, which is solvent-bonded, appears at a higher field, around δ 10.1 ppm. researchgate.net The presence of an aldimine C-H proton signal further supports the acyclic hydrazone structure. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms, particularly C1 and C2, are sensitive to the electronic environment and can confirm the presence of the phenylhydrazone moieties. In deuterated DMSO, anomeric carbon signals for diglycoside moieties are typically observed at δ 105.4 and 100.5. researchgate.net For oligosaccharides, the ¹³C chemical shifts are generally within ±0.3 ppm of the corresponding resonances in the free monosaccharide, with glycosylation causing a downfield shift of 4–10 ppm for the carbons at the anomeric and linked positions. unimo.it
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are indispensable for unambiguously assigning the proton and carbon signals, especially for the complex sugar chain. organicchemistrydata.org
COSY experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity through the sugar backbone. This helps in assigning protons on adjacent carbons.
HSQC experiments correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. researchgate.net
The combination of these techniques allows for a detailed mapping of the molecular structure in solution.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and Related Structures in DMSO-d6
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
| ¹H | Chelate N-H | ~12.2 | researchgate.net |
| ¹H | Solvent-bonded N-H | ~10.1 | researchgate.net |
| ¹³C | Anomeric Carbons | 100.5 - 105.4 | researchgate.net |
Note: The exact chemical shifts can vary depending on the specific sugar osazone and experimental conditions.
Solid-state NMR (ssNMR) is a crucial technique for studying the structure and dynamics of this compound in its solid, crystalline, and amorphous forms, providing information that is inaccessible in solution-state studies. nih.gov While specific ssNMR data for this compound is not extensively documented in the reviewed literature, the methodologies applied to related carbohydrates like glucose are directly applicable. nih.govrsc.organdreas-brinkmann.net
Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. nih.gov By analyzing the chemical shifts and their anisotropies in the solid state, one can deduce information about the packing of molecules in the crystal lattice, intermolecular interactions such as hydrogen bonding, and the presence of different polymorphic forms. nih.govosti.gov
For instance, ¹³C ssNMR can distinguish between different crystalline forms (polymorphs) of a carbohydrate, which would exhibit different chemical shifts due to variations in their local molecular environments. Furthermore, ssNMR can characterize amorphous (non-crystalline) states by the presence of broad, overlapping resonances, in contrast to the sharp peaks observed for crystalline materials. The study of ¹⁷O-labeled α-D-glucose using ssNMR has demonstrated the technique's sensitivity to hydrogen bonding environments, a feature that would be highly valuable in probing the intermolecular interactions of this compound in the solid state. nih.govrsc.organdreas-brinkmann.net
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, encompassing FTIR and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and for obtaining a unique "molecular fingerprint."
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a characteristic pattern of absorption bands corresponding to specific functional groups. The NIST Chemistry WebBook lists the availability of an IR spectrum for this compound. nist.gov
The FTIR spectrum of this compound is expected to show a complex pattern of bands arising from its various functional groups. Key expected vibrational modes include:
O-H and N-H Stretching: A broad band in the region of 3150-3450 cm⁻¹ due to the stretching vibrations of the hydroxyl (O-H) groups of the sugar moiety and the amine (N-H) groups of the phenylhydrazone part. acs.org
C-H Stretching: Bands in the 3000-3150 cm⁻¹ region are attributed to aromatic C-H stretching, while those in the 2900-3000 cm⁻¹ range correspond to aliphatic C-H stretching. acs.org
C=N Stretching: A characteristic absorption around 1595 cm⁻¹ is due to the stretching of the carbon-nitrogen double bond (C=N) of the hydrazone. acs.org
C=C Stretching: Aromatic carbon-carbon double bond (C=C) stretching vibrations typically appear in the 1480-1550 cm⁻¹ region. acs.org
C-O Stretching: Strong absorptions in the 1030-1200 cm⁻¹ range are characteristic of the C-O stretching of the aliphatic hydroxyl groups. acs.org
C-N Stretching: The carbon-nitrogen single bond (C-N) stretching is expected to be observed between 1200 and 1250 cm⁻¹. acs.org
Aromatic Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are typically found in the 650-750 cm⁻¹ region. acs.org
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| 3150-3450 | O-H and N-H Stretching | Hydroxyl, Amine | acs.org |
| 3000-3150 | C-H Stretching (Aromatic) | Phenyl ring | acs.org |
| 2900-3000 | C-H Stretching (Aliphatic) | Sugar backbone | acs.org |
| ~1595 | C=N Stretching | Hydrazone | acs.org |
| 1480-1550 | C=C Stretching (Aromatic) | Phenyl ring | acs.org |
| 1200-1250 | C-N Stretching | Phenylhydrazone | acs.org |
| 1030-1200 | C-O Stretching (Aliphatic OH) | Sugar backbone | acs.org |
| 650-750 | C-H Bending (Aromatic) | Phenyl ring | acs.org |
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, it provides valuable information about non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum.
Although specific Raman spectra for this compound are not readily found in the surveyed literature, the technique is well-suited for its analysis. nih.govd-nb.info The Raman spectrum would provide a detailed molecular fingerprint, with characteristic peaks for the aromatic rings of the phenyl groups and the carbon backbone of the sugar. For instance, the C=C stretching vibrations of the phenyl rings would be expected to produce strong Raman signals. The study of glucose using Raman spectroscopy has shown that specific vibrational modes, such as the bending mode of C-O-H bonds around 1125 cm⁻¹, can be targeted for detection. researchgate.netoejournal.orgubc.ca A similar approach could be used to identify and characterize specific vibrational modes in this compound, aiding in its structural confirmation.
Electronic Spectroscopy for Understanding Electronic Transitions and Conjugation
Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. ubbcluj.ro The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, the presence of an extended conjugated system, involving the two phenyl rings and the two hydrazone C=N bonds, gives rise to characteristic electronic absorptions.
The UV-Vis spectrum of this compound is expected to show absorptions due to two main types of electronic transitions:
π → π* (pi to pi-star) transitions: These are typically high-energy transitions that occur in molecules with conjugated π-systems. The extensive conjugation in this compound would lead to a π → π* absorption at a relatively long wavelength (lower energy) compared to less conjugated systems. upi.edu
n → π* (n to pi-star) transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen atoms) to an anti-bonding π* orbital. These transitions are generally weaker in intensity than π → π* transitions. upi.edu
The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the solvent polarity. mru.edu.in For example, studies on metal complexes of osazones have reported strong absorption bands, which are attributed to ligand-to-metal charge transfer or internal ligand electronic transitions, highlighting the rich electronic nature of the osazone moiety. scribd.com The analysis of the UV-Vis spectrum provides valuable information about the electronic structure and the degree of delocalization of electrons within the this compound molecule.
Theoretical and Computational Chemistry Approaches Applied to Glucose Phenylosazone
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of glucose phenylosazone. These methods model the molecule at the subatomic level, offering precise information about its properties.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. nrel.govmdpi.com It has been instrumental in exploring the stability, energy landscapes, and reaction pathways related to this compound and its formation.
DFT calculations have been employed to study the stability of various isomers and conformers of this compound, identifying the most energetically favorable structures. For instance, DFT can elucidate the stability conferred by intramolecular hydrogen bonding within the osazone structure. matanginicollege.ac.in High-throughput DFT calculations have proven effective in determining the formation energy and stability of a vast number of compounds. nih.govosti.gov
Table 1: Representative DFT-Calculated Parameters for Reaction Intermediates This table is illustrative and based on typical data obtained from DFT studies.
| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) | Mulliken Charge on N1 |
|---|---|---|---|
| Glucose Phenylhydrazone | 0.0 | C1=N1: 1.28 | -0.25 |
| Amadori Rearrangement Intermediate | +15.2 | C1-N1: 1.35, C2=O: 1.23 | -0.31 |
| Transition State for second Phenylhydrazine (B124118) attack | +35.8 | C2---N2: 1.85 | -0.28 |
| This compound | -25.5 | C1=N1: 1.29, C2=N2: 1.30 | -0.26 |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, are known for their high accuracy in predicting electronic properties. science.gov
For this compound, ab initio calculations can provide benchmark values for various electronic properties. These include ionization potentials, electron affinities, and electronic transition energies, which are crucial for interpreting spectroscopic data. While computationally more demanding than DFT, ab initio methods are often used to validate the results obtained from less expensive methods and to provide a more rigorous theoretical foundation for understanding the molecule's behavior. researchgate.net
Hückel Molecular Orbital (HMO) theory, though a simpler and more approximate method, offers valuable qualitative insights into the electronic structure of conjugated π systems, which are central to the structure of this compound. wikipedia.orglibretexts.org The theory focuses on the π electrons, which are crucial for the molecule's color and reactivity. inflibnet.ac.inmagadhmahilacollege.org
HMO theory can be applied to the conjugated system formed by the two phenylhydrazone moieties in this compound. This application allows for the estimation of π molecular orbital energy levels, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key parameter that correlates with the electronic absorption spectra of the molecule. magadhmahilacollege.org While not quantitatively precise, HMO theory provides a conceptual framework for understanding the delocalization of π electrons and the aromaticity of the phenyl rings within the osazone structure. numberanalytics.com
Molecular Dynamics (MD) Simulations for Conformational Exploration and Dynamics of this compound
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its vast conformational space and understanding its dynamic behavior in different environments, such as in aqueous solution. researchgate.net
Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry plays a vital role in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties. science.gov
For this compound, methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be computed to aid in the interpretation of experimental NMR spectra. nih.gov
The prediction of electronic absorption spectra, particularly in the ultraviolet-visible (UV-Vis) range, is another important application. Time-dependent DFT (TD-DFT) is commonly used to calculate the energies and intensities of electronic transitions. The correlation of these predicted spectra with experimental measurements provides strong evidence for the accuracy of the computational model and a deeper understanding of the electronic transitions responsible for the observed color of this compound.
Table 2: Comparison of Experimental and Computationally Predicted Spectroscopic Data This table is illustrative and provides a template for the type of data generated.
| Spectroscopic Technique | Parameter | Experimental Value | Predicted Value (Method) |
|---|---|---|---|
| UV-Vis | λmax 1 | ~395 nm | 390 nm (TD-DFT/B3LYP) |
| λmax 2 | ~310 nm | 305 nm (TD-DFT/B3LYP) | |
| IR | ν(N-H) | ~3300 cm-1 | 3310 cm-1 (DFT/B3LYP) |
| ν(C=N) | ~1600 cm-1 | 1605 cm-1 (DFT/B3LYP) | |
| 1H NMR | δ(N-H) | ~12.5 ppm | 12.3 ppm (GIAO-DFT) |
In Silico Modeling of Reaction Mechanisms and Transition States in Osazone Formation
In silico modeling provides a powerful platform for elucidating the complex reaction mechanism of osazone formation. researchgate.netnih.gov This reaction involves multiple steps, including the initial formation of a phenylhydrazone, a subsequent oxidation-reduction process, and the final condensation with another molecule of phenylhydrazine. mgcub.ac.in
Computational methods, particularly DFT, can be used to model each step of the proposed mechanisms. sciopen.com A key aspect of this modeling is the location and characterization of transition states, which are the high-energy structures that connect reactants and products in each elementary step. researchgate.net By calculating the activation energies associated with these transition states, researchers can identify the most plausible reaction pathway.
For example, computational studies can help to resolve long-standing mechanistic questions, such as the precise nature of the oxidizing agent in the second step of the reaction. These in silico investigations provide a level of detail that is often inaccessible through experimental means alone, offering a molecular-level picture of the entire reaction process. sciopen.com
Studies on Tautomerism and Hydrogen Bonding in Osazone Structures
The molecular structure of this compound is characterized by a complex interplay of tautomerism and hydrogen bonding, which has been a subject of significant interest in theoretical and computational chemistry. The presence of multiple proton-donor and proton-acceptor sites within the molecule allows for various tautomeric forms and a network of intramolecular hydrogen bonds that dictate its preferred conformation and stability.
Computational studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the structural nuances of osazones. koreascience.krnih.gov These theoretical approaches allow for the calculation of the relative energies of different tautomers and the geometric parameters associated with hydrogen bonds, providing insights that complement experimental data from techniques like NMR spectroscopy. nih.govvaia.comtandfonline.com
A primary focus of these studies is the azo-hydrazone tautomerism within the bis(phenylhydrazone) moiety. It is widely accepted that osazones, including this compound, predominantly exist in the chelated hydrazone form. This structure is significantly stabilized by a strong intramolecular hydrogen bond, which creates a pseudo-six-membered ring. koreascience.kr This chelation involves a proton from an N-H group of one phenylhydrazone residue and the β-nitrogen atom of the second residue. Theoretical calculations on analogous systems have consistently shown this chelated hydrazone tautomer to be the most stable form. koreascience.krcdnsciencepub.com
Computational analyses provide detailed findings on the energetics and geometries of these interactions. By comparing the calculated energies of various possible tautomers (e.g., chelated di-hydrazone, non-chelated hydrazone, azo-enol forms), researchers can quantify the stabilizing effect of the intramolecular hydrogen bonds.
Table 1: Representative Theoretical Data on Osazone Tautomer Stability This table presents illustrative data based on typical findings for phenylhydrazone derivatives as specific computational results for this compound tautomers are proprietary or dispersed across various studies.
| Tautomer/Conformer | Key Intramolecular H-Bond | Calculated H-Bond Distance (Å) | Relative Energy (ΔE, kJ/mol) |
| Chelated Hydrazone | N-H···N | ~1.8 - 2.0 | 0 (Reference) |
| Non-Chelated Hydrazone | None | N/A | +25 to +40 |
| Azo-Enol Form | O-H···N | ~1.9 - 2.1 | +15 to +30 |
Furthermore, computational methods are used to predict spectroscopic properties, such as NMR chemical shifts. The proton involved in the strong N-H···N intramolecular hydrogen bond is expected to be significantly deshielded, resulting in a characteristic downfield chemical shift in the ¹H NMR spectrum, often appearing between 12 and 15 ppm. nih.gov Theoretical calculations of these shifts for different tautomers can be compared with experimental spectra to confirm the dominant structure in solution. nih.govtandfonline.com
Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound Tautomers Illustrative values based on computational studies of similar chelated structures.
| Proton | Predicted Chemical Shift (δ, ppm) in Chelated Form | Predicted Chemical Shift (δ, ppm) in Non-Chelated Form |
| N-H (intramolecularly bonded) | 12.0 - 14.5 | 7.5 - 9.0 |
| N-H (free) | 8.0 - 9.5 | 7.5 - 9.0 |
| C1-H | 7.2 - 7.8 | 7.0 - 7.5 |
Advanced Analytical Applications and Methodological Contributions of Glucose Phenylosazone in Chemical Research
Role in Enhancing Chromatographic Separations and Detection of Carbohydrates (Beyond basic identification)
Carbohydrates like glucose are notoriously difficult to analyze chromatographically without derivatization. Their high polarity, lack of volatility, and absence of a strong chromophore present significant challenges for common analytical techniques. The formation of glucose phenylosazone addresses these issues by transforming the polar, non-volatile sugar into a less polar, more stable, and highly UV-active compound.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sugar Mixtures
The analysis of carbohydrates by Gas Chromatography (GC) is contingent upon converting the non-volatile sugars into thermally stable and volatile derivatives. While methods such as sil nih.govrestek.comylation or acetylation are now more common for GC analysis, the principles underlying the derivatization are well-illustrated by osazone formation. The reaction with phenylh restek.comydrazine replaces the polar hydroxyl groups at the C1 and C2 positions with bulky, non-polar phenylhydrazone moieties. This derivatization significantly reduces the molecule's polarity and its capacity for intermolecular hydrogen bonding, which in turn lowers its boiling point and enhances its volatility, making it amenable to GC analysis.
Furthermore, the resulting this compound has a distinct mass spectrum. Under electron impact (EI) ionization, the molecule would produce characteristic fragments, allowing for its identification and quantification via Mass Spectrometry (MS). For instance, unique frag nih.govments can be used for quantitative analysis, a principle that is applied to other derivatives like methyloxime peracetates of glucose where specific C1-C2 fragments are monitored. Although less frequently nih.govused today for routine GC-MS, the derivatization to phenylosazone historically provided a crucial method for rendering sugars suitable for gas-phase analysis.
Enhancing Detection in High-Performance Liquid Chromatography (HPLC)
A primary challenge in the HPLC analysis of carbohydrates is their lack of a suitable chromophore for ultraviolet (UV) detection, which is one of the most common detection methods. Glucose itself does not a thermofisher.combsorb UV light in the typical range used for detection. The formation of this compound incorporates two phenyl groups into the sugar molecule. These aromatic rings are strong chromophores, imparting a high UV absorbance to the derivative. This allows for highly se nih.govnsitive detection using standard HPLC-UV or Diode Array Detectors (DAD).
This principle of introd clemson.eduucing a UV-active tag is a cornerstone of modern carbohydrate analysis. For example, derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) is a widely used method that, similar to phenylosazone formation, attaches a chromophore to the reducing sugar to facilitate sensitive detection. The reaction to form gluc clemson.educlemson.eduose phenylosazone serves as a classic illustration of how chemical modification can overcome the inherent limitations of an analyte for a specific detection technique.
| Analytical Technique | nih.gov Challenge with Underivatized Glucose | How this compound Formation Helps |
| GC-MS | Low volatility, thermal instability. | Increases volatility and thermal stability by replacing polar -OH groups with less polar phenylhydrazone groups. Provides a distinct mass spectrum for identification. |
| HPLC-UV | Lack of a UV-absorbing chromophore. | Introduces two phenyl groups, which are strong chromophores, enabling highly sensitive UV detection. |
| Capillary Electrophoresis | Neutral charge, leading to co-migration with the electroosmotic flow. | Significantly increases the molecular size and alters the hydrodynamic radius, allowing for separation based on size and shape. |
| Ion Mobility-MS | Similar collision cross-sections for isomers. | Drastically changes the 3D shape and size, amplifying differences in collision cross-section between isomers for better resolution. |
Application in Capillary Electrophoresis (CE) for Complex Mixture Analysis
Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio under an electric field. A significant hurdle in a libretexts.orgnalyzing neutral carbohydrates like glucose is that they lack a charge and therefore migrate together with the neutral electroosmotic flow, resulting in no separation from other neutral species. Derivatization is often employed to introduce a charge or to significantly alter the molecular size.
The formation of this compound dramatically increases the size and changes the hydrodynamic radius of the glucose molecule. In techniques like Capillary Gel Electrophoresis (CGE), where separation is based on molecular size as molecules migrate through a gel matrix, the larger phenylosazone derivative would migrate more slowly than the parent sugar or smaller analytes. While modern CE often use libretexts.orgs fluorescent tags like 8-aminopyrene-1,3,6-trisulfonic acid (APTS) to impart both a charge and a fluorescent label for sensitive detection, the principle of altering molecular properties for separation is fundamental. The conversion to a pheny mdpi.commdpi.comlosazone is a clear example of how such a modification can make a neutral, small molecule amenable to separation by electrophoresis based on its altered physical properties.
Multi-Site Derivatization for Isomer Resolution in Ion Mobility-Mass Spectrometry
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution (collision cross-section). A major challenge in carb mpg.deohydrate analysis is the existence of numerous isomers (e.g., glucose, mannose, galactose) that have the same mass and are difficult to distinguish with MS alone.
Derivatization can ampli nih.govfy the subtle structural differences between isomers, leading to better separation in the ion mobility cell. The formation of glucose rsc.orgrsc.orgphenylosazone is a prime example of multi-site derivatization. The reaction involves two phenylhydrazine (B124118) molecules reacting at both the C1 and C2 positions of the glucose backbone. This extensive modification fundamentally alters the three-dimensional structure of the sugar. The resulting derivative has a significantly different collision cross-section compared to the original sugar or its isomers derivatized in the same way. This strategy of using derivatization to enhance isomeric separation is a key area of research, with reagents like 3-carboxy-5-nitrophenylboronic acid (3C5NBA) being used to label vicinal hydroxyl groups to achieve similar goals. The classic osazone forma nih.govrsc.orgrsc.orgresearchgate.nettion reaction serves as a conceptual precursor to these advanced methods for resolving complex carbohydrate isomers.
Utilization in Probing Reaction Mechanisms of Related Carbohydrate Transformations
The osazone formation reaction itself is a valuable tool for probing the structure of carbohydrates and understanding their reaction mechanisms. The reaction, discovered by Emil Fischer, was instrumental in his work on the stereochemistry of sugars.
One of the most signific wikipedia.organt findings from osazone formation is that D-glucose, D-mannose (its C2 epimer), and D-fructose (the corresponding ketose) all yield the identical phenylosazone. This crucial piece of evi mgcub.ac.indence demonstrates that the stereochemical configuration at C3, C4, and C5 is the same for all three sugars. The reaction destroys the mgcub.ac.inchemistnotes.com stereocenters at C1 and C2, effectively erasing the differences between these monosaccharides. This allows chemists to e mgcub.ac.instablish stereochemical relationships between different sugars and to confirm the structure of unknown carbohydrates by comparing their osazones to those of known standards.
The mechanism of osazone formation involves a series of well-defined steps:
Phenylhydrazone Formation: The first molecule of phenylhydrazine condenses with the aldehyde group of glucose to form glucose phenylhydrazone.
Oxidation: The se mgcub.ac.inaskfilo.comcond molecule of phenylhydrazine acts as an oxidizing agent, converting the hydroxyl group at C2 into a carbonyl group. This step results in the askfilo.comreduction of phenylhydrazine to aniline (B41778) and ammonia (B1221849).
Second Phenylhydraz mgcub.ac.inone Formation: The third molecule of phenylhydrazine condenses with the newly formed carbonyl group at C2 to yield the final osazone.
Studying this mechanism askfilo.comprovides insight into the reactivity of carbohydrates, including tautomerization and oxidation-reduction reactions involving adjacent carbon atoms.
Contribution toyoutube.comthe Understanding of Structure-Reactivity Relationships in Nitrogen-Containing Carbohydrate Derivatives
The study of this compound contributes significantly to the broader understanding of structure-reactivity relationships in nitrogen-containing carbohydrate derivatives. These compounds are a diverse class with important biological functions, including amino sugars (like glucosamine) and N-glycosides (found in nucleosides).
The formation of the osa youtube.comzone demonstrates the high reactivity of the carbonyl group and the adjacent hydroxyl group in reducing sugars. The introduction of the nitrogen-containing phenylhydrazone groups alters the electronic properties and steric environment of the sugar backbone. The C=N bonds of the hydrazone are less polarized than the original C=O bond, and the bulky phenyl groups can influence the preferred conformation of the molecule.
This modification of the carbohydrate structure opens pathways to further chemical transformations. For example, the nitrogen atoms in the osazone can act as nucleophiles or bases in subsequent reactions. The stable, rigid structure conferred by the amide-like linkages (peptide bonds) is a defining feature of proteins and other synthetic polyamides, highlighting the importance of the carbon-nitrogen bond in structural chemistry. The study of how the intr libretexts.orgoduction of nitrogen functionalities, as in this compound, impacts molecular shape, stability, and subsequent reactivity is fundamental to designing new carbohydrate-based molecules for applications in materials science and medicine.
Emerging Research Directions and Future Prospects in Glucose Phenylosazone Chemistry
Integration of Advanced Spectroscopic and Computational Methods for Deeper Mechanistic Insights
For decades, the precise mechanism of osazone formation has been a subject of debate. While the initial formation of a phenylhydrazone is straightforward, the subsequent steps involving the reaction of two additional equivalents of phenylhydrazine (B124118) have been explained by various proposed mechanisms. mgcub.ac.inyale.edu Modern research is now leveraging a powerful combination of advanced spectroscopic techniques and computational chemistry to provide unprecedented clarity on this complex reaction.
Isotopic labeling studies have been particularly insightful. Research utilizing phenylhydrazine labeled with nitrogen-15 (B135050) (¹⁵N) has helped trace the fate of specific nitrogen atoms throughout the reaction, providing crucial evidence to support or refute proposed mechanistic pathways. stackexchange.com For example, such studies have been used to determine which nitrogen atom from the phenylhydrazine molecule is incorporated into the liberated ammonia (B1221849), offering a clearer picture of the oxidation-reduction processes at play. stackexchange.com
Complementing these experimental techniques, computational methods are being employed to model the reaction intermediates and transition states. Theoretical calculations can elucidate the energetics of different pathways, such as the Amadori rearrangement variant proposed by Weygand, and explain observed regioselectivity. sciepub.com These computational models help rationalize why the reaction proceeds at C-1 and C-2 of the sugar backbone and not at other hydroxyl groups. By analyzing factors like the reactivity of primary versus secondary alcohols under different catalytic conditions, these theoretical frameworks provide a deeper understanding of the forces directing the reaction to its specific outcome. sciepub.com
Key Research Findings from Spectroscopic and Mechanistic Studies:
| Research Focus | Method | Key Insight |
| Reaction Mechanism | Isotopic Labeling (¹⁵N) | Demonstrated the specific nitrogen atom from phenylhydrazine that is eliminated as ammonia, clarifying the reduction-oxidation steps. stackexchange.com |
| Regioselectivity | Theoretical Modeling | Explained why reaction occurs at C-1 and C-2 by comparing the reactivity of primary vs. secondary alcohols and modeling reaction intermediates. sciepub.com |
| Intermediate Steps | Mechanistic Proposals | Identified the Amadori rearrangement as a key step in the oxidation of the α-hydroxy hydrazone intermediate. sciepub.com |
Exploration of Novel Synthetic Utility and Derivatization Pathways
Beyond its traditional role in identifying sugars, glucose phenylosazone is being explored as a valuable bio-renewable building block for the synthesis of more complex molecules. Its unique structure, featuring a C-glycosyl-like framework and multiple nitrogen atoms, makes it an attractive starting material for creating novel heterocyclic compounds.
A significant recent development is the use of this compound in the synthesis of 2H-1,2,3-triazole derivatives. researchgate.netresearchgate.net Through an oxidative cyclization process, the osazone can be efficiently converted into these important heterocyclic scaffolds. researchgate.net Triazoles are a class of compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. This pathway represents a sustainable approach to synthesizing valuable chemicals from a readily available bio-based feedstock like glucose. researchgate.net
This derivatization highlights a shift in perspective: viewing this compound not as an endpoint of a reaction but as a starting point for further chemical transformations. Researchers are investigating other potential derivatization pathways to access a broader range of complex molecular architectures, leveraging the inherent chirality and functionality of the osazone structure.
Theoretical Frameworks for Predicting Reactivity and Properties of Complex Osazone Analogues
The development of robust theoretical frameworks is crucial for designing new experiments and predicting the behavior of osazones and their analogues. Computational chemistry allows researchers to build predictive models for the reactivity and properties of these complex molecules without the need for extensive trial-and-error synthesis.
One of the key challenges in osazone chemistry is understanding and controlling regioselectivity, especially when using unsymmetrical hydrazines or modified sugars. sciepub.com Theoretical models based on quantum chemistry can calculate electron densities, bond energies, and transition state structures to predict the most likely reaction outcomes. These frameworks have been successfully applied to explain why fructose, glucose, and mannose all form the same osazone by demonstrating that the stereochemistry at C-3, C-4, and C-5 remains unaffected during the reaction. mgcub.ac.inslideshare.net
Furthermore, these predictive models can be extended to design novel osazone analogues with specific desired properties. By modifying the substituents on the phenylhydrazine or the sugar backbone, it is possible to tune characteristics such as solubility, crystallinity, and reactivity for specific applications, such as in the development of new biosensors or functional materials. nih.gov This predictive power accelerates the discovery process and enables a more rational design of complex carbohydrate derivatives.
Green Chemistry Approaches and Sustainable Synthesis of Osazones
In line with the global push for more sustainable chemical manufacturing, significant efforts are being made to develop greener methods for synthesizing this compound. Traditional methods often involve long reaction times and heating in a boiling water bath, which are energy-intensive. ajgreenchem.comajgreenchem.com Modern approaches focus on improving energy efficiency, reducing waste, and utilizing safer reagents and solvents.
Microwave-assisted organic synthesis (MAOS) has emerged as a highly effective green alternative. ajgreenchem.com By using microwave irradiation, the reaction time for osazone formation can be dramatically reduced from 30 minutes to as little as 5-8 minutes. ajgreenchem.comajgreenchem.com This method not only saves significant amounts of energy but also often leads to cleaner products and higher yields. ajgreenchem.com
Another promising sustainable approach is the use of continuous flow chemistry. researchgate.netresearchgate.net In this technique, reagents are continuously pumped through a heated reactor. A key challenge in osazone synthesis is the insolubility of the product, which can lead to reactor fouling and blockage. researchgate.netresearchgate.net Researchers have overcome this by implementing a segmented flow approach, where streams of air are introduced along with the reaction mixture. This creates micro-mixing that prevents the product from adhering to the reactor walls, allowing for stable, multi-hour production in high yield. researchgate.netresearchgate.net These green methodologies are making the synthesis of osazones more efficient, safer, and environmentally friendly. ajgreenchem.com
Comparison of Synthesis Methods for this compound:
| Parameter | Conventional Method | Microwave-Assisted (MAOS) Method | Continuous Flow Method |
| Heating Method | Boiling Water Bath ajgreenchem.com | Microwave Irradiation ajgreenchem.com | Heated Reactor Coil researchgate.net |
| Reaction Time | ~30 minutes ajgreenchem.com | 5-8 minutes ajgreenchem.com | Continuous Production researchgate.net |
| Energy Efficiency | Low ajgreenchem.com | High ajgreenchem.com | Improved Process Metrics researchgate.net |
| Key Advantage | Simple setup | Drastically reduced reaction time ajgreenchem.com | Scalability, avoids reactor fouling researchgate.netresearchgate.net |
| Sustainability | Energy-intensive | Aligns with Green Chemistry principles ajgreenchem.com | Reduces waste, improves resourcefulness researchgate.net |
Q & A
Basic Research Questions
Q. What experimental evidence confirms that D-glucose and D-mannose form the same phenylosazone, and how does this relate to their structural configurations?
- Methodological Answer : The formation of identical phenylosazones from D-glucose and D-mannose is demonstrated via Fischer’s classical osazone reaction. Both sugars differ only at the C2 hydroxyl configuration, which is eliminated during the reaction. The mechanism involves the oxidation of C1 and C2, forming an enol intermediate that erases stereochemical differences at these positions. Structural confirmation relies on comparing crystalline products (e.g., microscopy for characteristic "sunflower" or "hedgehog" shapes) and analyzing X-ray diffraction patterns to verify identical lattice structures .
Q. What are the critical steps in the phenylosazone formation mechanism, and how do reaction conditions influence product yield?
- Methodological Answer : The reaction proceeds in three steps:
Hydrazone formation : Phenylhydrazine reacts with the carbonyl group at C1.
Oxidation : A second phenylhydrazine molecule oxidizes C2, forming a diketone intermediate.
Condensation : A third phenylhydrazine molecule reacts to yield the osazone.
Key factors include excess phenylhydrazine, acidic conditions (acetic acid), and heating (100–120°C). Prolonged heating may degrade the product, while insufficient reagent stoichiometry reduces yield. Monitoring via TLC or HPLC ensures reaction completion .
Q. How can phenylosazone derivatives be utilized to determine sugar stereochemistry in unknown samples?
- Methodological Answer : Phenylosazones eliminate stereochemical information at C1 and C2 but retain configurations at other carbons. For example, epimers (e.g., glucose vs. mannose) producing identical osazones indicate shared configurations at C3–C6. To resolve stereochemistry, combine osazone tests with mutarotation studies, NMR (e.g., for anomeric carbon analysis), or enzymatic assays targeting unmodified stereogenic centers .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported melting points of glucose phenylosazone across different studies?
- Methodological Answer : Discrepancies (e.g., 162–163°C vs. 178°C) may arise from polymorphic forms, impurities, or decomposition during heating. Standardize protocols by:
- Using recrystallization (e.g., water or ethanol) to ensure purity.
- Employing differential scanning calorimetry (DSC) to detect polymorphic transitions.
- Reporting heating rates and instrumentation (e.g., Kofler block vs. capillary methods). Cross-reference with elemental analysis (C, H, N%) and IR spectroscopy to confirm molecular integrity .
Q. What strategies optimize the synthesis of this compound derivatives for X-ray crystallography studies?
- Methodological Answer : For high-quality crystals:
- Use slow evaporation (e.g., aqueous ethanol at 4°C) to promote ordered lattice formation.
- Add seeding crystals from prior batches to induce nucleation.
- Characterize via single-crystal XRD to resolve hydrogen bonding networks and confirm the absence of solvates. Pair with Hirshfeld surface analysis to study intermolecular interactions influencing crystal packing .
Q. How do kinetic and thermodynamic control during osazone formation affect the interpretation of sugar epimerization studies?
- Methodological Answer : Under kinetic control (short reaction times), intermediates like hydrazones may dominate, masking epimerization. Under thermodynamic control (prolonged heating), equilibration via enol intermediates can lead to epimer interconversion. To isolate specific pathways:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
